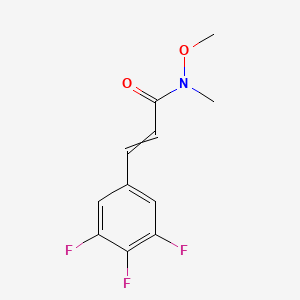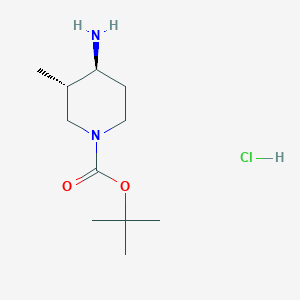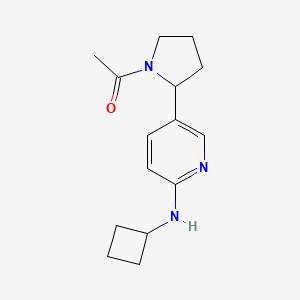
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona es un complejo compuesto orgánico que presenta un anillo de pirrolidina, un anillo de piridina y un grupo ciclobutilamino. Este compuesto es de gran interés en química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el descubrimiento de fármacos.
Métodos De Preparación
La síntesis de 1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona implica varios pasos, comenzando típicamente con la construcción de los anillos de pirrolidina y piridina. El grupo ciclobutilamino se introduce luego a través de reacciones de sustitución nucleófila. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para asegurar altos rendimientos y pureza. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para escalar la producción mientras se mantiene la rentabilidad y la seguridad ambiental .
Análisis De Reacciones Químicas
1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de litio y aluminio pueden convertir las cetonas en alcoholes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, catalizadores como paladio sobre carbón y control de temperatura para optimizar las velocidades de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero generalmente incluyen varios derivados del compuesto original con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en el estudio de interacciones enzimáticas y unión a proteínas debido a su estructura única.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la modulación de la expresión génica .
Comparación Con Compuestos Similares
1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona se puede comparar con otros compuestos similares, tales como:
Derivados de pirrolidina: Estos compuestos comparten la estructura del anillo de pirrolidina y exhiben actividades biológicas similares.
Derivados de piridina: Los compuestos con un anillo de piridina a menudo tienen propiedades químicas y aplicaciones comparables.
Compuestos de ciclobutilamino: Estas moléculas contienen el grupo ciclobutilamino y pueden tener perfiles farmacológicos similares.
La singularidad de 1-(2-(6-(Ciclobutilamino)piridin-3-il)pirrolidin-1-il)etanona radica en su combinación de estos elementos estructurales, que le confieren propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-[2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-2-5-13/h7-8,10,13-14H,2-6,9H2,1H3,(H,16,17) |
Clave InChI |
JMONMVCKQADWQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)
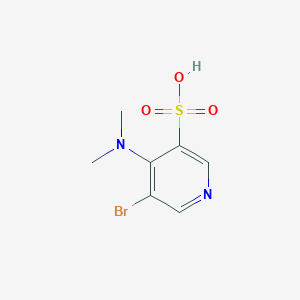

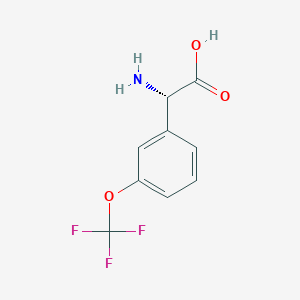
![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)

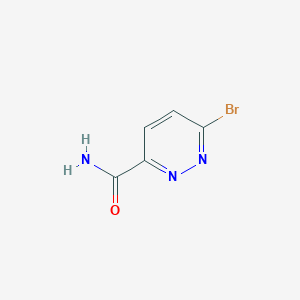
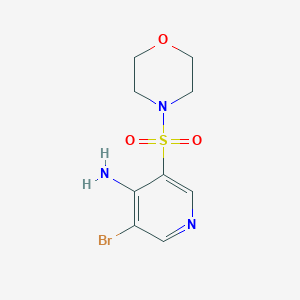


![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
